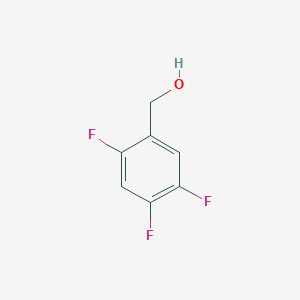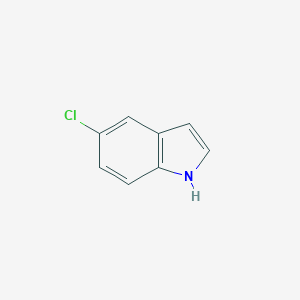
3-Méthylphényl cyclopropyl cétone
Vue d'ensemble
Description
Cyclopropyl 3-methylphenyl ketone (CMPK) is an organic compound with a cyclic structure that contains three carbon atoms in a ring and a ketone functional group. It is a colorless, volatile liquid with a sweet, pungent odor, and is used in a variety of industrial and scientific applications. CMPK has been studied extensively for its potential use in the synthesis of other compounds, its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Triple catalyse induite par la lumière visible
Les cyclopropylcétones, y compris la 3-méthylphényl cyclopropyl cétone, peuvent être utilisées dans une triple catalyse induite par la lumière visible pour une cyanation d'ouverture de cycle . Ce procédé implique la construction de γ-cyanocétones. La clé de cette réaction est la fusion de la catalyse photoredox avec la catalyse acide de Lewis et la catalyse au cuivre, ce qui permet la coupure sélective des liaisons carbone-carbone .
Ouverture de cycle asymétrique
Les cyclopropylcétones peuvent également être utilisées dans une réaction d'ouverture de cycle asymétrique avec les β-naphtols . Cette réaction est catalysée par un complexe chiral N,N′-dioxyde-scandium(iii). Une série de cyclopropylcétones substituées aromatiques ou vinyliques, potentiellement y compris la this compound, peut réagir avec les 2-naphtols, fournissant un accès efficace aux dérivés de β-naphtol chiraux .
Réarrangement Cloke-Wilson interrompu médiatisé par la lumière visible
Les cyclopropylcétones peuvent être utilisées dans une nouvelle version du réarrangement de Cloke-Wilson . Dans ce procédé, l'ouverture de cycle/recyclisation des cyclopropylcétones lors de la catalyse photoredox induite par la lumière visible peut fournir des squelettes macrocycliques oxy-pontés dans des conditions de réaction douces .
Safety and Hazards
Orientations Futures
Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses aim to highlight this .
Mécanisme D'action
Target of Action
Cyclopropyl 3-methylphenyl ketone is a synthetic compound that is often incorporated into drug candidates Cyclopropanes, in general, are known to interact with various proteins and enzymes in the body, imposing conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores, and leading to improved interactions with the target protein .
Mode of Action
The mode of action of Cyclopropyl 3-methylphenyl ketone involves the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product . This interaction with its targets leads to changes at the molecular level, potentially affecting the function and activity of the target proteins or enzymes.
Biochemical Pathways
Cyclopropanes are known to be involved in various biochemical pathways, particularly those related to fatty acid and tag biosynthesis . The compound may influence these pathways, leading to downstream effects that can impact cellular functions and processes.
Pharmacokinetics
Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . Therefore, it can be inferred that Cyclopropyl 3-methylphenyl ketone may have favorable ADME properties that enhance its bioavailability and efficacy.
Result of Action
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . Therefore, the compound may have a significant impact on cellular functions and processes, potentially leading to therapeutic effects when incorporated into drug candidates.
Analyse Biochimique
Biochemical Properties
They can act as electrophiles in nucleophilic addition reactions, which could potentially allow Cyclopropyl 3-methylphenyl ketone to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is possible that this compound could influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Cyclopropyl 3-methylphenyl ketone vary with different dosages in animal models .
Metabolic Pathways
As a ketone, it could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is possible that this compound could interact with various transporters or binding proteins .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
cyclopropyl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPSILXHXNLDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613736 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150668-37-4 | |
| Record name | Cyclopropyl(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




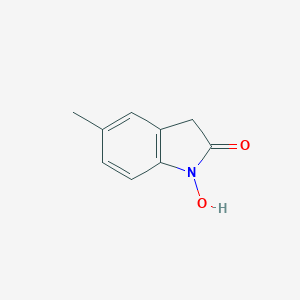

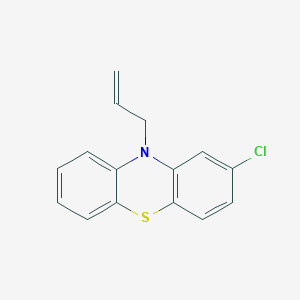
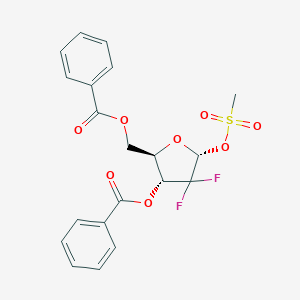


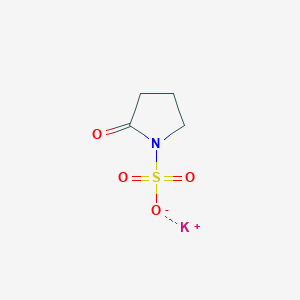
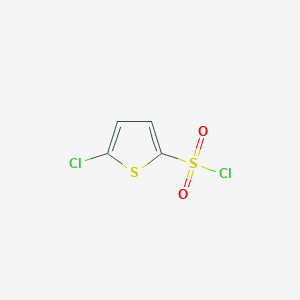
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
